molecular formula C11H14FN3O2 B2790308 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea CAS No. 2327062-26-8

3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea

Cat. No.: B2790308
CAS No.: 2327062-26-8
M. Wt: 239.25
InChI Key: MHXDYNDYKJFFGN-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea is a synthetic organic compound that features a fluorinated pyridine ring and an oxan-4-yl group attached to a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea typically involves the following steps:

    Formation of the Fluoropyridine Intermediate: This can be achieved by fluorination of a suitable pyridine precursor using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling with Oxan-4-ylamine: The fluoropyridine intermediate is then reacted with oxan-4-ylamine under conditions that facilitate the formation of the urea linkage. Common reagents for this step include carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions could target the urea moiety or the fluoropyridine ring.

    Substitution: The fluorine atom on the pyridine ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups at the fluorine site.

Scientific Research Applications

3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chloropyridin-2-yl)-1-(oxan-4-yl)urea: Similar structure but with a chlorine atom instead of fluorine.

    3-(5-Bromopyridin-2-yl)-1-(oxan-4-yl)urea: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(5-Fluoropyridin-2-yl)-1-(oxan-4-yl)urea can impart unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its chloro- and bromo- analogs.

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)-3-(oxan-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O2/c12-8-1-2-10(13-7-8)15-11(16)14-9-3-5-17-6-4-9/h1-2,7,9H,3-6H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXDYNDYKJFFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NC2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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